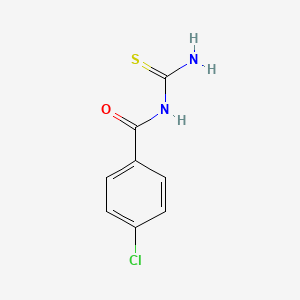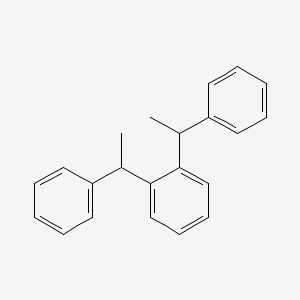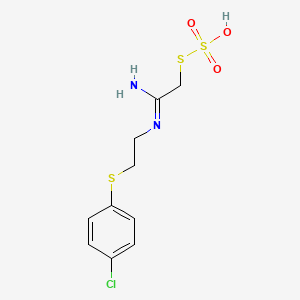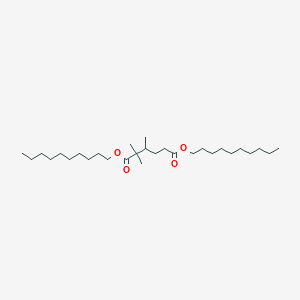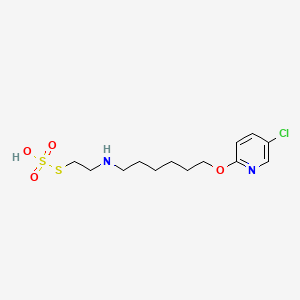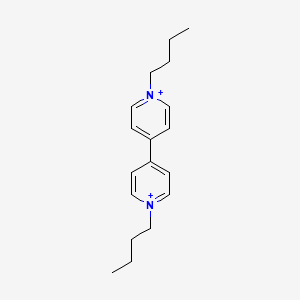
N-ethyl-4-methyl-N-(4-methylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-methyl-N-(4-methylphenyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethyl group, a methyl group, and a phenyl group attached to the nitrogen atom of the aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methyl-N-(4-methylphenyl)aniline can be achieved through several methods. One common approach involves the alkylation of 4-methylaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. Another method involves the reduction of a nitroarene precursor followed by N-alkylation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitroarene intermediates followed by alkylation steps is a common industrial approach. The use of palladium or platinum catalysts can enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-4-methyl-N-(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include halogenated anilines, nitroanilines, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-ethyl-4-methyl-N-(4-methylphenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Mecanismo De Acción
The mechanism of action of N-ethyl-4-methyl-N-(4-methylphenyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N,N-bis(4-methylphenyl)aniline: Similar structure but with different alkyl groups.
N-ethyl-N-methyl-4-(4-nitrophenylazo)aniline: Contains a nitro group and azo linkage, leading to different chemical properties.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
50668-24-1 |
|---|---|
Fórmula molecular |
C16H19N |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
N-ethyl-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-4-17(15-9-5-13(2)6-10-15)16-11-7-14(3)8-12-16/h5-12H,4H2,1-3H3 |
Clave InChI |
XREOIWUZEVUDBO-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



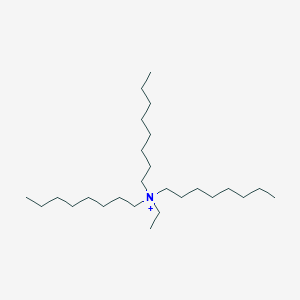
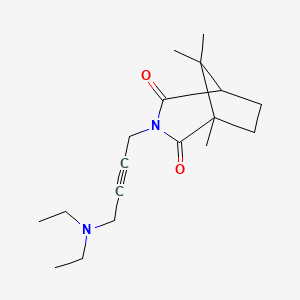
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)


